METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE
Overview
Description
METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE is an organic compound with a complex structure that includes nitro, trifluoromethyl, and sulfinyl functional groups
Mechanism of Action
Target of Action
The primary targets of 2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other molecules, and specific conditions within the cellular or tissue environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)phenylacetic acid to introduce the nitro group. This is followed by the sulfoxidation of the resulting compound to introduce the sulfinyl group. Finally, esterification is carried out to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include nitric acid for nitration, sulfur dioxide for sulfoxidation, and methanol for esterification.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the trifluoromethyl group.
Scientific Research Applications
METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Nitro-4-(trifluoromethyl)phenyl]acetic acid
- 2-[2-Nitro-4-(trifluoromethyl)phenoxy]acetic acid
- 2-Nitro-4-(trifluoromethyl)phenol
Uniqueness
METHYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE is unique due to the presence of both sulfinyl and ester functional groups, which are not commonly found together in similar compounds. This combination of functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5S/c1-19-9(15)5-20(18)8-3-2-6(10(11,12)13)4-7(8)14(16)17/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSHKLYGWOAHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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